3-Keto-digoxigenin
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Overview
Description
3-Keto-digoxigenin is a steroid molecule that has gained immense importance in scientific research due to its unique properties. It is a member of the cardiac glycoside family and is derived from the plant Digitalis purpurea. This molecule has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
Metabolism and Biotransformation
3-Keto-digoxigenin plays a significant role in the biotransformation of digoxigenin. Studies have shown that it is a key intermediate in the metabolic pathway leading from 3β-digoxigenin to 3-epidigoxigenin. This transformation is crucial in the metabolism of digoxigenin and its derivatives, which are important for understanding their pharmacokinetics and potential therapeutic uses (Gault, Kalra, Longerich, & Dawe, 1982).
Pharmacokinetics and Drug Metabolism
The metabolism of digoxigenin and related compounds in humans and animals involves the conversion to 3-Keto-digoxigenin. This conversion is an essential step in the pharmacokinetics of these compounds. For example, the metabolism of digoxigenin-mono-digitoxoside in humans shows significant biliary excretion and rapid metabolic inactivation, a process in which 3-Keto-digoxigenin is likely involved (Kuhlmann, Abshagen, & Rietbrock, 2004).
Molecular Cloning and Genetic Analysis
In molecular cloning and genetic analysis, derivatives of 3-Keto-digoxigenin, such as digoxigenin, are used as ligands in DNA and RNA probes. These probes can be detected after hybridization with an anti-digoxigenin-antibody enzyme conjugate, facilitating various molecular biology and genetic research applications (Green & Sambrook, 2021).
Biochemical and Enzymatic Studies
3-Keto-digoxigenin is involved in enzymatic reactions catalyzed by enzymes like human liver alcohol dehydrogenase. This enzyme specifically oxidizes the 3 beta-OH group of cardiac genins like digoxigenin to their 3-keto derivatives. Understanding these enzymatic pathways is crucial for the development of therapeutic strategies for conditions involving these enzymes and compounds (Frey & Vallee, 1980).
Therapeutic Potential and Drug Development
Research into the metabolic pathways and pharmacokinetics of digoxigenin and its derivatives, including 3-Keto-digoxigenin, contributes to the development of more effective and safer therapeutic agents. For instance, the isolation and study of novel compounds like digoxigenin-3-O-rutin, in comparison with digoxin, highlight the potential for developing new cardiac glycosides with better efficacy and safety profiles (Panda & Kar, 2012).
properties
CAS RN |
4442-17-5 |
---|---|
Product Name |
3-Keto-digoxigenin |
Molecular Formula |
C₂₃H₃₂O₅ |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-[(5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H32O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14,16-19,25,27H,3-8,10-12H2,1-2H3/t14-,16-,17-,18+,19-,21+,22+,23+/m1/s1 |
InChI Key |
POWMMMXVDBMFMP-QPMAGJLNSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O |
SMILES |
CC12CCC(=O)CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O |
Other CAS RN |
4442-17-5 |
synonyms |
12β,14-Dihydroxy-3-oxo-5β-card-20(22)-enolide; 12β,14β-Dihydroxy-3-oxo-5β,14β-card-20(22)-enolide; 3-Dehydrodigoxigenin; 3-Digoxigenone; 3-Oxodigoxigenin; 3-Dehydro-digoxigenin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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